molecular formula C23H21BrN4O3S B4544297 ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate

ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate

Cat. No. B4544297
M. Wt: 513.4 g/mol
InChI Key: DRUWHEIKWUIUIR-MHWRWJLKSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate" involves multistep chemical reactions, often starting from simple precursors. For instance, the synthesis and crystal structure of similar compounds have been reported, demonstrating the complexity and precision required in the synthesis process (L. Minga, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by X-ray diffraction, revealing intricate details about their crystallography and geometry. Studies have shown that these compounds belong to specific space groups, with precise measurements of angles, bond lengths, and volumes, indicating their complex structural attributes (L. Minga, 2005).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, contributing to the rich tapestry of synthetic chemistry. For example, their interaction with nucleophilic reagents leads to the formation of a diverse range of derivatives, showcasing their chemical versatility and reactivity (A. A. Harb et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystallinity, play a crucial role in understanding the behavior and applications of these compounds. Although specific details for "ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate" were not directly found, related research emphasizes the importance of these properties in material science and chemical engineering.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are essential for determining the potential uses of these compounds in various chemical reactions and applications. Studies on similar compounds offer insights into their electronic properties, reactivity patterns, and interaction with other molecules, which can be extrapolated to understand the chemical behavior of "ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate" (V. A. Adole et al., 2021).

properties

IUPAC Name

ethyl 4-(4-bromophenyl)-2-[[(E)-2-cyano-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O3S/c1-4-28-12-17(14(3)27-28)10-16(11-25)21(29)26-22-20(23(30)31-5-2)19(13-32-22)15-6-8-18(24)9-7-15/h6-10,12-13H,4-5H2,1-3H3,(H,26,29)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUWHEIKWUIUIR-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C=C(C#N)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C(\C#N)/C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-bromophenyl)-2-{[(2E)-2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate
Reactant of Route 2
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ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate
Reactant of Route 3
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ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(4-bromophenyl)-2-{[2-cyano-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate

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